2-Hydroxyethyl 3-methylbutanoate
Description
Properties
CAS No. |
33498-44-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-hydroxyethyl 3-methylbutanoate |
InChI |
InChI=1S/C7H14O3/c1-6(2)5-7(9)10-4-3-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
ACMFZBFCYUCGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-methylbutanoate typically involves the esterification of 2-hydroxy-3-methylbutanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-3-methylbutanoic acid.
Reduction: 2-Hydroxy-3-methylbutanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-Hydroxyethyl 3-methylbutanoate is a chemical compound with diverse applications across various fields, including cosmetic, domestic, commercial, and scientific sectors. It is also known to cause skin and eye irritation .
Cosmetic Applications
this compound is listed in the Compilation of Ingredients Used in Cosmetics in the United States (CIUCUS, 2011), which indicates its use in 25 cosmetic products .
Domestic Applications
This compound is found in domestic products, with concentrations reaching up to 50% in some instances . These include home maintenance products like bonding agents and auto products, such as windshield repair products .
Commercial Applications
this compound sees commercial use as a chemical intermediate, as a monomer in polymerization, in the manufacture of thermoplastics, as a laboratory reagent, and in electroplating agents . It is also used in:
- Adhesives and sealants
- Paints, thinners, and paint removers
- Washing and cleaning products
- Anti-freeze and de-icing products
- Coloring agents
- Corrosion inhibitors
- Surfactants
- Insulating materials
- Plastic films
- Construction materials
- Process regulators
- Binders and monomers
- Reprographic and photographic agents
- Viscosity adjustors
Other applications:
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 3-methylbutanoate involves its interaction with enzymes that catalyze ester hydrolysis. These enzymes, such as esterases, break down the ester bond to release the corresponding alcohol and acid. This process is crucial in the metabolism of esters in living organisms .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxy-3-methylbutyrate
- Ethyl 2-hydroxyisovalerate
- Methyl 3-hydroxy-2-methylbutanoate
Uniqueness
2-Hydroxyethyl 3-methylbutanoate is unique due to its specific structure, which imparts a distinct fruity aroma. This makes it particularly valuable in the food and beverage industry as a flavoring agent. Additionally, its presence in various wines and spirits highlights its importance in the study of aroma compounds in alcoholic beverages .
Biological Activity
2-Hydroxyethyl 3-methylbutanoate, also known as ethyl (2R)-2-hydroxy-3-methylbutanoate, is an ester compound characterized by a hydroxyl group and a branched alkyl chain. Its molecular formula is with a molecular weight of approximately 146.18 g/mol. This compound features a chiral center at the second carbon, making it optically active. It is synthesized through the esterification of 2-hydroxy-3-methylbutanoic acid and ethanol in the presence of an acid catalyst like sulfuric acid.
Biological Activity
The biological activity of this compound is primarily linked to its metabolites, which can influence various cellular pathways. The compound is a substrate for enzymes such as esterases and lipases, leading to its hydrolysis into 2-hydroxy-3-methylbutanoic acid and ethanol. This metabolic process has implications for pharmacokinetics and potential toxicity.
Metabolic Pathways
The metabolism of this compound involves several key enzymes:
- Esterases : Hydrolyze the ester bond to release the corresponding acid and alcohol.
- Lipases : Facilitate the breakdown of lipids, in which this compound may participate as a substrate.
The metabolites produced can interact with various signaling pathways, potentially affecting inflammatory responses and cellular metabolism.
Toxicological Profile
Preliminary studies indicate that this compound can cause skin irritation and serious eye damage, as indicated by its classification under H315 and H319 respectively . Understanding its toxicological profile is crucial for evaluating its safety in applications.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit various biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Methyl 2-hydroxy-3-methylbutanoate | Antimicrobial properties | |
| Ethyl 2-hydroxy-4-methylpentanoate | Potential anti-inflammatory effects |
In a comparative study, methyl esters derived from similar structures have shown promising antibacterial activity against various pathogens, suggesting that structural modifications can enhance biological efficacy.
Enzyme Interaction Studies
A study focused on the interaction of this compound with esterases revealed that the compound's hydrolysis rate varies significantly depending on the enzyme source. For instance, human serum esterases exhibited a different kinetic profile compared to rat liver enzymes, indicating species-specific metabolic pathways that could influence pharmacokinetics and toxicity in humans versus animal models .
Implications for Drug Development
Given its biological activity and metabolic pathways, there is potential for developing therapeutic agents based on this compound. Its ability to modulate enzymatic activity may be harnessed in designing drugs targeting specific metabolic disorders or inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
